Bioisosteric Replacement of Pyridine with Pyridazine Alters Molecular Recognition at nAChRs
4-(Piperidin-2-yl)pyridazine was specifically designed as a bioisosteric analog of the natural tobacco alkaloid (-)-anabasine, wherein the pyridine ring at the 2-position of the piperidine core is replaced by a pyridazine ring [1]. This structural modification alters the electronic distribution and hydrogen-bonding profile of the molecule. (-)-Anabasine binds to α4β2 nAChRs with a Ki of 37.63 nM , while anabaseine (the unsaturated analog) shows Ki values of 58 nM (α7) and 67 nM (α4β2) [2]. The pyridazine replacement introduces an additional nitrogen atom capable of participating in hydrogen bonding, which can modulate subtype selectivity and agonist efficacy—a property not achievable with the native pyridine-containing scaffold.
| Evidence Dimension | Structural modification impact on receptor binding potential |
|---|---|
| Target Compound Data | Pyridazine replaces pyridine (1,2-diazine substitution) |
| Comparator Or Baseline | (-)-Anabasine: Ki = 37.63 nM at α4β2 nAChR |
| Quantified Difference | Altered hydrogen-bonding capacity (additional N atom); binding data for target compound not reported |
| Conditions | Bioisosteric design strategy; radioligand binding assays for comparator |
Why This Matters
This demonstrates that 4-(piperidin-2-yl)pyridazine is not a generic intermediate but a rationally designed scaffold for probing structure-activity relationships where pyridine-to-pyridazine substitution modulates receptor pharmacology.
- [1] Chebanov, V. A., et al. (2002). Racemic and enantiopure 4-(piperidine-2′-yl)-pyridazines: novel synthesis of anabasine-analogues with potential nicotinic acetylcholine receptor agonist activity. Tetrahedron, 58(7), 1343–1354. View Source
- [2] BindingDB. BDBM109773: Anabaseine. Ki values: 58 nM (α7 nAChR), 67 nM (α4β2 nAChR). View Source
